REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10](I)=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].[C:14]1(B(O)O)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)I
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
tetrakistriphenylphosphine palladium
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
toluene ethanol water
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by the silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=C(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |